molecular formula C11H17N3O2S B2914532 N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide CAS No. 1797893-17-4

N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide

Cat. No. B2914532
CAS RN: 1797893-17-4
M. Wt: 255.34
InChI Key: SBUSZMHMWPUVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). It is a promising drug that has shown great potential in treating patients with EGFR-mutant NSCLC.

Mechanism of Action

N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide works by irreversibly binding to the mutated EGFR protein, preventing the activation of downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of cancer cell growth and ultimately cell death.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide has been shown to have a high degree of potency and selectivity in inhibiting the growth of NSCLC cells with EGFR mutations. It has also been shown to have a low toxicity profile, with minimal side effects compared to other EGFR TKIs. N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide has been shown to have a longer half-life than other EGFR TKIs, which allows for less frequent dosing and improved patient compliance.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide in lab experiments is its high degree of selectivity for the mutant EGFR protein. This allows for the effective targeting of cancer cells while minimizing toxicity to healthy cells. However, one of the limitations of N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide is its irreversibility, which can lead to the development of resistance over time.

Future Directions

There are several future directions for the development of N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide. One area of focus is the development of combination therapies that can enhance the efficacy of N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide in treating NSCLC. Another area of focus is the development of biomarkers that can predict patient response to N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide, allowing for more personalized treatment approaches. Finally, there is a need for the development of second-generation EGFR TKIs that can overcome resistance to N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide and other first-generation EGFR TKIs.
Conclusion:
N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide is a promising drug that has shown great potential in treating NSCLC patients with EGFR mutations. Its high degree of potency and selectivity make it an effective treatment option with minimal side effects. However, there is still much work to be done in the development of combination therapies, biomarkers, and second-generation EGFR TKIs to improve patient outcomes.

Synthesis Methods

The synthesis of N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide involves a multistep process that includes the condensation of tert-butyl 4-(2-chloroacetyl)phenylcarbamate with thiazole-2-carboxylic acid, followed by an intramolecular cyclization reaction to form the azetidine ring. The final step involves the hydrolysis of the tert-butyl ester to form the carboxylic acid.

Scientific Research Applications

N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC patients with EGFR mutations. It has been shown to be highly selective for the mutant EGFR protein and has a lower affinity for the wild-type EGFR protein. This selectivity allows for the effective targeting of cancer cells while minimizing toxicity to healthy cells.

properties

IUPAC Name

N-tert-butyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-11(2,3)13-9(15)14-6-8(7-14)16-10-12-4-5-17-10/h4-5,8H,6-7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUSZMHMWPUVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CC(C1)OC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.